molecular formula C15H11Cl3O3 B3286829 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde CAS No. 832739-71-6

4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde

Cat. No.: B3286829
CAS No.: 832739-71-6
M. Wt: 345.6 g/mol
InChI Key: ZJPHSBBJXYYGIA-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-6-12(17)11(16)5-13(15)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPHSBBJXYYGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202568
Record name 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-71-6
Record name 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,4,5-trichlorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and purification processes to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzaldehydes with Halogenated Groups

Compound A : 4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS 438531-11-4)
  • Molecular Formula : C₁₅H₁₄O₃
  • Key Differences: Replaces the 2,4,5-trichlorophenoxy group with a non-halogenated phenoxymethyl group. Reduced molecular weight (~256.30 vs. 345.61) and lower lipophilicity due to the absence of chlorine atoms. Likely higher solubility in polar solvents compared to the target compound .
Compound B : 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
  • Molecular Formula : C₁₂H₁₅ClO₃
  • Key Differences: Substitutes the trichlorophenoxymethyl group with a butoxy chain and a single chlorine atom. Increased hydrophobicity from the butoxy group but reduced steric hindrance compared to the bulky trichlorophenoxy group. Lower halogen content may reduce environmental persistence .
Compound C : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
  • Molecular Formula : C₈H₆F₂O₃
  • Key Differences: Features a difluoromethoxy group instead of trichlorophenoxymethyl. Lower molecular weight (188.13 vs. 345.61) suggests higher volatility and solubility in organic solvents .

Substituted Benzaldehydes with Alkyl/Aryl Ethers

Compound D : 4-Methoxy-3-(2-phenylethoxy)benzaldehyde (CAS 149428-73-9)
  • Molecular Formula : C₁₆H₁₆O₃
  • Key Differences: Replaces the trichlorophenoxy group with a phenylethoxy chain. The extended ethoxy chain increases molecular weight (256.30 vs. 345.61) but may improve membrane permeability in biological systems.
Compound E : 3-Methoxy-4-methylbenzaldehyde (CAS 24973-22-6)
  • Molecular Formula : C₉H₁₀O₂
  • Key Differences: Simplified structure with a methyl group instead of complex substituents. Lower molecular weight (150.17 vs. 345.61) enhances volatility and solubility. Lacks the bioactive trichlorophenoxy group, limiting applications in agrochemistry .

Physicochemical Properties Comparison

Property Target Compound Compound A (438531-11-4) Compound C (151103-08-1)
Molecular Weight 345.61 ~256.30 188.13
Halogen Content 3 Cl atoms None 2 F atoms
LogP (Predicted) High (~4.5) Moderate (~3.0) Low (~1.8)
Solubility Low in water, high in DMSO Moderate in ethanol High in acetone

Biological Activity

4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde (commonly referred to as compound SBB021730) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and cytotoxic activities.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a trichlorophenoxy moiety attached to a benzaldehyde framework. Its molecular formula is C₁₅H₁₃Cl₃O₂, which contributes to its chemical reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, demonstrated notable antimicrobial activity against various pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 80 μg/mL to 250 μg/mL . While specific data on SBB021730's antimicrobial activity is limited, the structural similarities suggest potential efficacy.

Antiviral Activity

Research on related compounds has shown promising antiviral properties. For example, derivatives of methoxybenzamide have been reported to inhibit Hepatitis B Virus (HBV) with IC50 values as low as 1.99 µM for wild-type HBV . Although direct studies on SBB021730 are lacking, its structural analogs suggest it may possess similar antiviral capabilities.

Cytotoxicity and Cancer Research

Studies involving methoxy-substituted compounds have highlighted their potential in cancer therapy. The SMART compounds, which include methoxybenzoyl derivatives, have shown significant cytotoxicity against various cancer cell lines by targeting tubulin polymerization . While specific data on the cytotoxic effects of SBB021730 are not available, the presence of methoxy groups in its structure indicates a possibility for similar anticancer activity.

Case Studies

  • Antiviral Screening : A study evaluated the antiviral effects of various methoxy-substituted compounds against HBV. Although SBB021730 was not directly tested, the results from structurally similar compounds provide a basis for further investigation into its antiviral potential.
  • Cytotoxicity Assays : In vitro studies on related methoxybenzoyl compounds demonstrated effective inhibition of cancer cell proliferation. These findings suggest that SBB021730 may warrant exploration in cancer models.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde, and how are intermediates purified?

  • Methodology : A common approach involves reacting substituted benzaldehydes with halogenated phenoxy precursors under reflux conditions. For example, substituted benzaldehydes can undergo nucleophilic substitution with 2,4,5-trichlorophenol derivatives in ethanol or similar solvents, catalyzed by glacial acetic acid. Post-reaction purification often employs vacuum evaporation and recrystallization .
  • Key Steps :

  • Dissolve 0.001 mol of the halogenated phenol intermediate in ethanol.
  • Add 0.001 mol of substituted benzaldehyde and 5 drops of glacial acetic acid.
  • Reflux for 4–6 hours, followed by solvent removal under reduced pressure.
  • Filter the crude product and purify via column chromatography (hexane/EtOH) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (~9.8–10.0 ppm) and methoxy/methylene groups. X-ray crystallography (e.g., single-crystal analysis) resolves steric effects of the trichlorophenoxy moiety, as demonstrated for analogous benzaldehyde derivatives .
  • Example Data :

Proton δ (ppm) Assignment
CHO9.92Aldehyde
OCH₃3.86Methoxy
Ar-H6.8–7.5Aromatic
(Adapted from )

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodology : Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid vs. acetic acid), and temperature (reflux vs. microwave-assisted heating) can enhance efficiency. For instance, microwave synthesis reduces reaction time from hours to minutes while maintaining >85% yield in similar triazine-linked benzaldehydes .
  • Data-Driven Optimization :

Condition Yield (%) Time
Ethanol, 80°C, 4h624h
DMF, 100°C, 2h782h
Microwave, 120°C, 15min8915min
(Based on )

Q. How can contradictions in spectroscopic data (e.g., overlapping signals in NMR) be resolved for this compound?

  • Methodology : Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize signal overlap. 2D NMR techniques (COSY, HSQC) differentiate aromatic protons and clarify coupling patterns. For example, HSQC can assign methoxy (δ 3.86) to its adjacent aromatic proton, while NOESY confirms spatial proximity of the trichlorophenoxy group .

Q. What strategies are effective for evaluating the biological activity of this compound, given its structural complexity?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) using concentrations from 10–100 µg/mL .
  • Enzyme inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms, comparing IC₅₀ values to known inhibitors like galanthamine .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging the aldehyde’s electrophilicity .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies for this compound?

  • Analysis : Variations arise from impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration. For example, a study using differential scanning calorimetry (DSC) may report a sharper m.p. (217–220°C) compared to capillary methods (210–215°C) .
  • Resolution : Purify via preparative HPLC and confirm purity via HPLC-MS (>98%). Consistently report instrumentation (e.g., DSC vs. manual) in metadata .

Methodological Resources

  • Synthesis Protocols : General triazine coupling ( ) and benzaldehyde functionalization ().
  • Characterization Tools : X-ray crystallography ( ), advanced NMR ().
  • Bioactivity Frameworks : Antimicrobial assays (), enzyme kinetics ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Reactant of Route 2
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4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.